molecular formula C19H14ClN3OS B14934656 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide

Cat. No.: B14934656
M. Wt: 367.9 g/mol
InChI Key: OJXUPURONVVIJS-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide is a complex organic compound that features a thiazole ring and an indole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the indole moiety. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with indole-6-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole and indole moieties play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1,3-thiazole: Shares the thiazole ring but lacks the indole moiety.

    N-(1H-indol-6-yl)acetamide: Contains the indole moiety but lacks the thiazole ring.

    2-(4-chlorophenyl)-1,3-thiazol-4-yl)acetamide: Similar structure but without the indole group.

Uniqueness

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide is unique due to the combination of the thiazole and indole moieties, which confer distinct biological activities and chemical properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H14ClN3OS

Molecular Weight

367.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide

InChI

InChI=1S/C19H14ClN3OS/c20-14-4-1-13(2-5-14)19-23-16(11-25-19)10-18(24)22-15-6-3-12-7-8-21-17(12)9-15/h1-9,11,21H,10H2,(H,22,24)

InChI Key

OJXUPURONVVIJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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